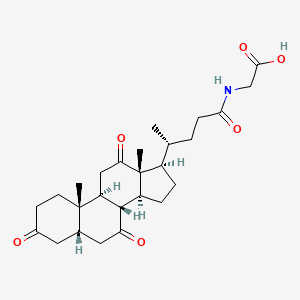

Glycodehydrocholic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glycodehydrocholic acid has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids.

Biology: The compound is employed in studies related to bile acid metabolism and its effects on biological systems.

Medicine: This compound is used in the diagnosis of certain diseases, including cancer.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Glycodehydrocholic acid is a bile acid glycine conjugate . Bile acids are steroid acids found predominantly in the bile of mammals . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

Like other bile acids, it is likely to interact with its targets, facilitating the emulsification, digestion, and absorption of dietary fats and vitamins in the small intestine .

Biochemical Pathways

Bile acids, including this compound, are synthesized from cholesterol in the liver . They are typically conjugated with amino acids glycine or taurine by two enzymes in the liver, bile acid CoA ligase (BAL) and bile acid CoA:amino acid N-acyltransferase (BAAT) .

Pharmacokinetics

As a bile acid, it is likely to follow the enterohepatic circulation, which involves secretion into the small intestine, reabsorption in the ileum, and return to the liver .

Result of Action

The primary result of this compound’s action is the facilitation of fat digestion and absorption in the small intestine . It may also be used to diagnose certain diseases .

Action Environment

The action of this compound, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the intestinal bile acid pool can be dramatically shaped by bacterial metabolism . Additionally, factors such as diet, liver function, and gut microbiota composition can impact the synthesis, secretion, and recycling of bile acids .

Analyse Biochimique

Biochemical Properties

Glycodehydrocholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which are crucial for its conjugation with glycine . Additionally, this compound interacts with bile salt hydrolases, enzymes expressed by gut microbiota that deconjugate bile acids . These interactions are essential for the compound’s role in digestion and absorption of hydrophobic nutrients.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis, metabolism, and transport . This regulation helps maintain cellular homeostasis and prevents the accumulation of toxic bile acids in tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors and other biomolecules. It activates the farnesoid X receptor, leading to changes in gene expression that modulate bile acid metabolism . Additionally, this compound can inhibit or activate enzymes involved in bile acid synthesis and conjugation, further influencing its metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions . Its long-term effects on cellular function can vary, with some studies indicating potential changes in bile acid metabolism and cellular homeostasis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate bile acid metabolism without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including disruption of cellular homeostasis and potential liver damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to bile acid synthesis and conjugation. It interacts with enzymes such as bile acid CoA ligase and bile acid CoA:amino acid N-acyltransferase, which facilitate its conjugation with glycine . These interactions are crucial for maintaining the balance of bile acids in the body and preventing their toxic accumulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific carriers and binding proteins. It requires transporters to cross cellular membranes due to its anionic nature at physiological pH . These transporters ensure the proper localization and accumulation of this compound in target tissues, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the liver and intestines, where it interacts with enzymes and receptors involved in bile acid metabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells.

Méthodes De Préparation

L'acide glycodehydrocholique peut être synthétisé en chauffant l'acide déhydrocholique avec de la glycine dans des conditions appropriées . La réaction implique généralement l'utilisation d'un solvant tel que l'éthanol et un chauffage à une température spécifique pour faciliter la formation du conjugué de glycine . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'acide glycodehydrocholique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'acide glycodehydrocholique en d'autres dérivés d'acides biliaires.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes, conduisant à la formation de nouveaux composés.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'acide glycodehydrocholique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant les acides biliaires.

Biologie : Le composé est utilisé dans des études relatives au métabolisme des acides biliaires et à ses effets sur les systèmes biologiques.

Médecine : L'acide glycodehydrocholique est utilisé dans le diagnostic de certaines maladies, notamment le cancer.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action de l'acide glycodehydrocholique implique son rôle de conjugué d'acide biliaire. Il agit comme un détergent pour solubiliser les graisses pour absorption dans le système digestif . Le composé interagit avec des cibles moléculaires et des voies spécifiques impliquées dans le métabolisme des acides biliaires, facilitant l'absorption et le métabolisme des graisses .

Comparaison Avec Des Composés Similaires

L'acide glycodehydrocholique est similaire à d'autres conjugués d'acides biliaires tels que l'acide glycocholique et l'acide glycochénodésoxycholique . il est unique dans sa structure spécifique et la présence de glycine comme acide aminé de conjugaison. Cette singularité lui confère des propriétés et des applications distinctes par rapport aux autres conjugués d'acides biliaires .

Composés similaires

- Acide glycocholique

- Acide glycochénodésoxycholique

- Acide glycyrrhizique

Propriétés

IUPAC Name |

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPYMJNWJWJTAF-HHELISEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

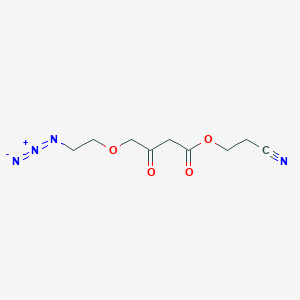

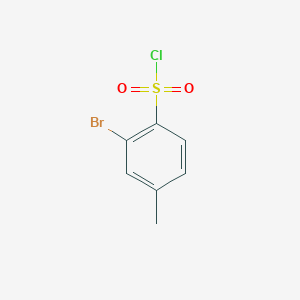

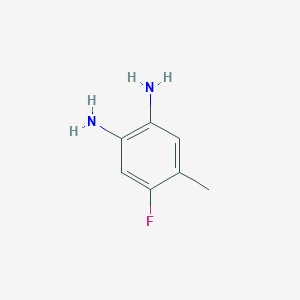

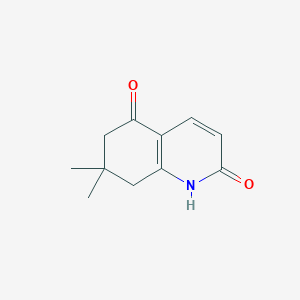

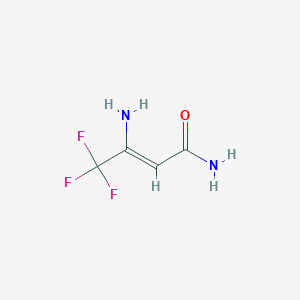

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Glycodehydrocholic acid metabolized in different species?

A1: Research indicates that this compound (GDCA) undergoes extensive reductive metabolism in both dogs and rats [, ]. This metabolic pathway appears similar to the one observed for Deoxycholic acid in humans []. Interestingly, in vivo studies contradict previous findings from isolated, perfused rat livers, where GDCA metabolism was not observed []. This highlights the importance of considering whole-body systems when studying drug metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)